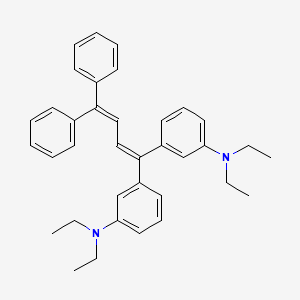
3,3'-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-diethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenyl-4,4-bis(3-diethylaminophenyl)-1,3-butadiene is an organic compound known for its unique structure and properties It consists of a butadiene backbone with phenyl and diethylaminophenyl groups attached, making it a highly conjugated system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-4,4-bis(3-diethylaminophenyl)-1,3-butadiene typically involves the following steps:
Preparation of Starting Materials: The synthesis begins with the preparation of 3-diethylaminobenzaldehyde and diphenylacetylene.
Condensation Reaction: The key step involves a condensation reaction between 3-diethylaminobenzaldehyde and diphenylacetylene in the presence of a base such as sodium ethoxide. This reaction forms the desired butadiene compound.
Purification: The crude product is purified using column chromatography to obtain the pure compound.
Industrial Production Methods
While the laboratory synthesis is well-documented, industrial production methods may involve scaling up the reaction using continuous flow reactors and optimizing reaction conditions to improve yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial production.
化学反応の分析
Types of Reactions
1,1-Diphenyl-4,4-bis(3-diethylaminophenyl)-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized phenyl derivatives.
科学的研究の応用
1,1-Diphenyl-4,4-bis(3-diethylaminophenyl)-1,3-butadiene has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) due to its fluorescent properties.
Photonics: Employed in the development of photonic devices and materials.
Fluorescent Dye: Utilized as a fluorescent dye in biological imaging and chemical sensing.
Material Science: Investigated for its potential in creating new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 1,1-Diphenyl-4,4-bis(3-diethylaminophenyl)-1,3-butadiene involves its interaction with light and other electromagnetic radiation. The compound’s conjugated system allows it to absorb and emit light efficiently, making it useful in photonic and electronic applications. The molecular targets and pathways involved include:
Fluorescence: The compound absorbs light at specific wavelengths and re-emits it at longer wavelengths.
Charge Transport: In electronic applications, the compound facilitates charge transport due to its conjugated structure.
類似化合物との比較
Similar Compounds
1,1-Diphenyl-4,4-bis(4-diethylaminophenyl)-1,3-butadiene: Similar structure but with different substitution patterns on the phenyl rings.
1,1-Diphenyl-4,4-bis(3-dimethylaminophenyl)-1,3-butadiene: Similar structure but with dimethylamino groups instead of diethylamino groups.
Uniqueness
1,1-Diphenyl-4,4-bis(3-diethylaminophenyl)-1,3-butadiene is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. The presence of diethylamino groups enhances its solubility and fluorescence efficiency compared to similar compounds.
特性
CAS番号 |
118780-51-1 |
|---|---|
分子式 |
C36H40N2 |
分子量 |
500.7 g/mol |
IUPAC名 |
3-[1-[3-(diethylamino)phenyl]-4,4-diphenylbuta-1,3-dienyl]-N,N-diethylaniline |
InChI |
InChI=1S/C36H40N2/c1-5-37(6-2)33-23-15-21-31(27-33)36(32-22-16-24-34(28-32)38(7-3)8-4)26-25-35(29-17-11-9-12-18-29)30-19-13-10-14-20-30/h9-28H,5-8H2,1-4H3 |
InChIキー |
HIZIPMSNTDCUMS-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=CC(=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


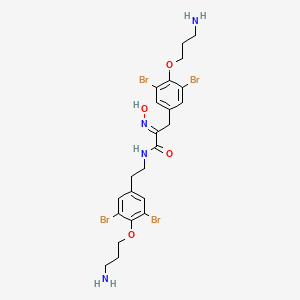
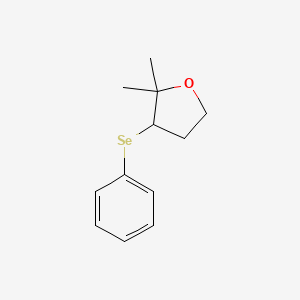
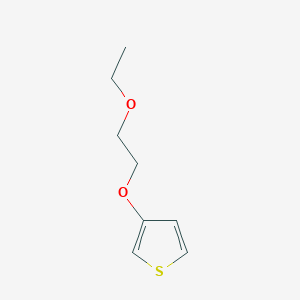
phenylsilane](/img/structure/B14286485.png)


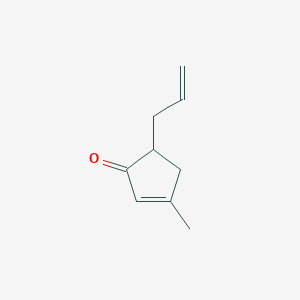
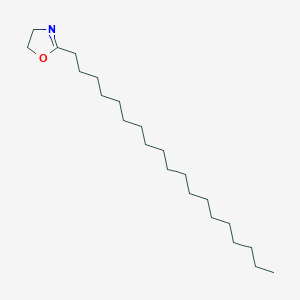
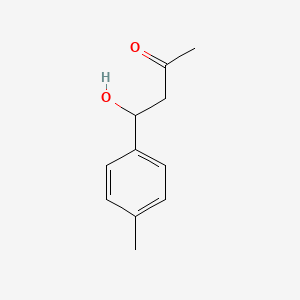
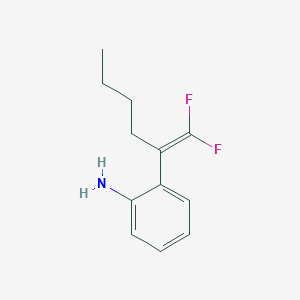
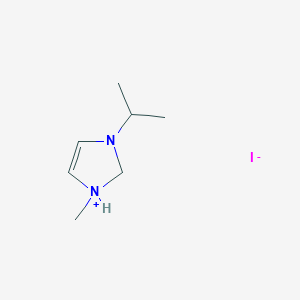
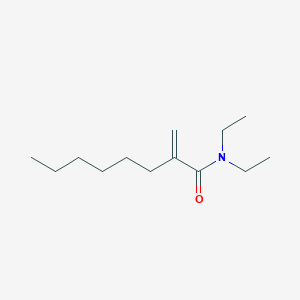
![1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one](/img/structure/B14286544.png)

